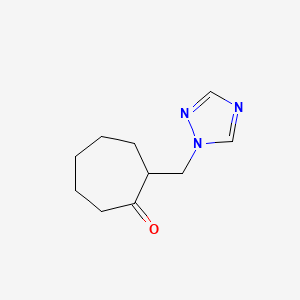
8-溴-2-甲基喹啉-4-羧酸
描述
8-Bromo-2-methylquinoline-4-carboxylic acid is a compound that belongs to the class of quinolines, which are heterocyclic aromatic organic compounds. Quinolines and their derivatives have been extensively studied due to their diverse biological activities and applications in medicinal chemistry. The presence of a bromine atom and a carboxylic acid group in the molecule suggests potential reactivity and usefulness in various chemical transformations and as a building block in the synthesis of more complex molecules.
Synthesis Analysis
The synthesis of bromoquinoline derivatives can be achieved through various methods. For instance, brominated hydroxyquinoline, a related compound, has been synthesized and used as a photolabile protecting group for carboxylic acids, indicating the potential for 8-bromo-2-methylquinoline-4-carboxylic acid to be used in similar applications . Another study describes the synthesis of a bromoquinolinium reagent for the analysis of biological carboxylic acids, which could be related to the synthesis of 8-bromo-2-methylquinoline-4-carboxylic acid . Additionally, substituted 1,4-dihydro-8-methyl-4-oxoquinoline-3-carboxylic acids have been prepared, showing the feasibility of introducing substituents at the 8-position of the quinoline ring .
Molecular Structure Analysis
The molecular structure of quinoline derivatives is crucial for their biological activity. For example, the structure of 7-bromoquinolin-8-ol has been analyzed, revealing intermolecular and weak intramolecular hydrogen bonds . This suggests that the molecular structure of 8-bromo-2-methylquinoline-4-carboxylic acid could also exhibit interesting bonding patterns that might influence its reactivity and interaction with biological targets.
Chemical Reactions Analysis
Bromoquinoline derivatives participate in various chemical reactions. The reaction of N-bromosuccinimide with 8-aminoquinoline has been studied, leading to dibromoquinoline derivatives10. This indicates that 8-bromo-2-methylquinoline-4-carboxylic acid could also undergo reactions with N-bromosuccinimide or similar reagents, potentially leading to new derivatives with varied biological activities.
Physical and Chemical Properties Analysis
The physical and chemical properties of bromoquinoline derivatives are influenced by their molecular structure. The presence of a bromine atom in the structure of these compounds, such as in the novel bromoquinolinium reagent, imparts characteristic isotope patterns in mass spectra, which aids in the identification of carboxylic acids in biological samples . The solubility and fluorescence properties of these compounds are also important, as seen in the case of brominated hydroxyquinoline, which has increased solubility and low fluorescence, making it useful as a caging group .
科学研究应用
羧酸的光敏保护基
已合成并研究了8-溴-2-甲基喹啉-4-羧酸(BHQ),并展示了其光化学性质,显示出比其他光敏保护基更高的单光子量子效率。由于其增加的溶解度和低荧光,BHQ在体内多光子诱导光解中显示出显著潜力,使其特别适用于生物信使的光遮蔽 (Fedoryak & Dore, 2002)。
合成与优化
相关化合物的合成,如8-硝基喹啉-2-羧酸,突显了对8-溴-2-甲基喹啉-4-羧酸衍生物的化学修饰和优化的潜力。这些化合物经历一系列转化,包括硝化、溴化和水解,展示了化合物的多功能性和在优化条件下生成高产率产物的潜力 (Gadomsky & Yakuschenko, 2016)。
非共价键超分子结构
研究集中在2-甲基喹啉/喹啉衍生物与羧酸之间的非共价相互作用,增进了对结合机制的理解。这些相互作用促进了无水和多组分有机酸-碱加合物的形成,导致1D-3D超分子结构的发展。这项研究强调了8-溴-2-甲基喹啉-4-羧酸及其类似物通过弱相互作用形成复杂结构的作用 (Gao等,2014)。
金属络合研究
该化合物已被用于研究二元和三元镍(II)络合物的形成,为不同pH条件下的稳定常数和物种分布提供了见解。这些研究有助于我们理解金属配体相互作用,在催化和材料科学中提供潜在应用 (Henríquez等,2021)。
溴化化合物和合成方法学
从海洋来源研究溴化羟基喹啉和四氢异喹啉,以及开发功能化喹啉的合成方法,突显了该化合物在合成化学中的作用。这些研究为生物活性分子和天然产物衍生物的新合成铺平了道路,具有潜在的药理学应用 (Ma et al., 2007)。
安全和危害
BMQA is classified as Acute Tox. 4 Oral - Eye Dam. 1 according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . The precautionary statements include P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301 + P312 + P330 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth), and P305 + P351 + P338 + P310 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor/physician) .
未来方向
Quinoline derivatives have been the subject of numerous studies due to their versatile applications in the fields of industrial and synthetic organic chemistry . They play a major role in medicinal chemistry and are used as scaffolds for drug discovery . Therefore, future research could focus on exploring the potential biological and pharmaceutical activities of BMQA and its derivatives.
属性
IUPAC Name |
8-bromo-2-methylquinoline-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrNO2/c1-6-5-8(11(14)15)7-3-2-4-9(12)10(7)13-6/h2-5H,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBSBXSPGFHPAIU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C=CC=C(C2=N1)Br)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Ethoxy-5-[(4-ethylpiperazino)sulfonyl]nicotinic acid](/img/structure/B1308253.png)






![7-methyl-3H-imidazo[4,5-b]pyridine](/img/structure/B1308285.png)




![Methyl 2-[4-(dimethylaminomethylidene)-5-oxo-1-phenylpyrazol-3-yl]acetate](/img/structure/B1308308.png)
